molecular formula C12H13NO B1294544 2-(dimethylaminomethylidene)-3H-inden-1-one

2-(dimethylaminomethylidene)-3H-inden-1-one

Cat. No. B1294544
M. Wt: 187.24 g/mol
InChI Key: PTVLHYNESKGNCV-UHFFFAOYSA-N
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Patent
US06057329

Procedure details

The 2-(dimethylaminomethylene)-indan-1-one starting material was prepared from 1-indanone (3.17 g, 24 mmol) and N,N-dimethylformamide diethyl acetal (21 ml, 120 mmol) to give the desired product as golden yellow crystals (2.61 g) m.p. 156-161°. MS (ES+) 188 (MH+, 100%).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C(O[CH:14](OCC)[N:15]([CH3:17])[CH3:16])C>>[CH3:14][N:15]([CH:17]=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])[CH3:16]

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(C2=CC=CC=C2C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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